1-phenyl-6,7-dihydro-5H-indol-4-one
Description
Properties
IUPAC Name |
1-phenyl-6,7-dihydro-5H-indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c16-14-8-4-7-13-12(14)9-10-15(13)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWRMHYPDWFLPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN2C3=CC=CC=C3)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of the Dihydroindolone Core in Advanced Organic Synthesis and Heterocyclic Chemistry
The dihydroindolone core, a key feature of 1-phenyl-6,7-dihydro-5H-indol-4-one, is a privileged scaffold in organic synthesis and medicinal chemistry. This structural motif is present in a variety of biologically active compounds and natural products. For instance, the 4,5,6,7-tetrahydroindol-4-one framework is found in the FDA-approved antipsychotic drug molindone, which is used to treat schizophrenia. nih.gov It is also a component of compounds with potential applications as GABAA agonists for anxiety and as inhibitors of heat shock protein 90 (Hsp90) for cancer treatment. nih.gov
The versatility of the dihydroindolone core stems from the presence of both a pyrrole (B145914) ring and a ketone functionality. nih.gov This allows for a wide range of chemical transformations, making it a valuable starting material for the synthesis of complex polyheterocyclic structures with potential medicinal and optoelectronic applications. nih.gov Researchers have utilized this scaffold in various synthetic strategies, including multicomponent reactions to efficiently generate diverse derivatives. researchgate.net These reactions are often favored for their atom economy and ability to produce complex molecules in a single step. researchgate.net
The dihydroindolone core can be functionalized at various positions, enabling the creation of a library of compounds with diverse properties. For example, multicomponent reactions involving cyclic enaminones, arylglyoxal hydrates, and β-dicarbonyl compounds have been used to prepare a series of functionalized 4,5,6,7-tetrahydroindol-4-one derivatives. researchgate.net
Historical Context and Evolution of Dihydroindolone Derivatives
The synthesis of the parent 4,5,6,7-tetrahydroindol-4-one structure was first reported in 1928. mdpi.com The initial synthetic approach involved the condensation of 1,3-cyclohexadiones with α-aminocarbonyls. mdpi.com Over the years, various synthetic methods have been developed to access this important heterocyclic system.
The evolution of synthetic strategies for dihydroindolone derivatives has been driven by the need for more efficient and versatile methods. Early methods often involved multi-step sequences. For example, one of the first syntheses of a 1-phenyl substituted derivative involved the alkylation of 1,3-cyclohexadione with phenacyl bromide, followed by a Paal-Knorr pyrrole (B145914) synthesis. researchgate.net
Structural Features and Nomenclature Within Relevant Heterocyclic Systems
De Novo Synthetic Strategies for the Indolone Scaffold
The construction of the core this compound structure can be achieved through several de novo synthetic pathways. These methods build the heterocyclic system from simpler, acyclic or monocyclic starting materials.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecules like this compound in a single synthetic operation. researchgate.net These reactions avoid the isolation of intermediates, thereby saving time and resources. researchgate.net
A prominent example involves the three-component reaction of a 1,3-dicarbonyl compound (such as dimedone), phenacyl bromide, and an aniline (B41778) derivative. jcchems.comresearchgate.net This method can be carried out in a water-ethanol mixture under reflux conditions, yielding 1-aryl-6,6-dimethyl-2-phenyl-6,7-dihydro-1H-indol-4(5H)-ones. jcchems.comresearchgate.net The use of readily available starting materials and the formation of multiple bonds in one pot are key advantages of this approach. researchgate.net
Another versatile MCR strategy for synthesizing functionalized dihydro-1H-indol-4(5H)-ones involves the catalyst-free reaction of 1,3-dicarbonyl compounds, phenylglyoxal, and enaminones. researchgate.net This method is noted for its mild conditions and high yields. researchgate.net Additionally, a one-pot, three-component reaction of dimedone, phenacyl bromide, and a primary amine, mediated by Wang-OSO3H in water, provides a greener alternative for synthesizing 4-oxo-4,5,6,7-tetrahydro indole derivatives. researchgate.net
| Reactants | Catalyst/Conditions | Product | Reference |
| Dimedone, Phenacyl Bromide, Aniline Derivatives | Water-Ethanol (1:1), Reflux | 1-aryl-6,6-dimethyl-2-phenyl-6,7-dihydro-1H-indol-4(5H)-ones | jcchems.comresearchgate.net |
| 1,3-Dicarbonyls, Phenylglyoxal, Enaminones | Catalyst-Free, Mild Conditions | Functionalized dihydro-1H-indol-4(5H)-ones | researchgate.net |
| Dimedone, Phenacyl Bromide, Primary Amine | Wang-OSO3H, Water | 4-oxo-4,5,6,7-tetrahydro indole derivatives | researchgate.net |
Intramolecular Cyclization and Annulation Reactions
Intramolecular reactions are fundamental to the synthesis of the indolone scaffold, often involving the formation of the pyrrole ring onto a pre-existing cyclohexane-1,3-dione moiety. The Nenitzescu indole synthesis, first reported in 1928, provides a classic example of a [2+3] condensation between a 1,3-cyclohexanedione (B196179) and an α-aminocarbonyl compound to form the 4,5,6,7-tetrahydroindol-4-one core. nih.gov
More contemporary methods utilize intramolecular cyclization of tethered precursors. For instance, a copper-catalyzed 5-exo-dig annulation of alkyne-tethered enaminones has been reported as a direct route to the tetrahydroindol-4-one structure. nih.gov Similarly, a [3+3]-sigmatropic rearrangement of O-vinylhydroxylamines, formed from the addition of enehydroxyamines to alkynes, followed by an intramolecular condensation, also yields the desired indolone core in a process akin to the Trofimov reaction. nih.gov
Palladium-catalyzed intramolecular cyclizations are also a powerful tool. For example, the cyclization of aniline-tethered alkynyl cyclohexadienones can produce cyclohexanone-fused tetrahydropyrano[3,4-b]indoles. mdpi.com Furthermore, gold catalysis has been employed for the N-alkynylpyrrole cyclization, leading to fused indole structures. nih.gov
Transition Metal-Catalyzed Syntheses (e.g., Palladium, Copper, Silver-mediated)
Transition metals play a crucial role in modern organic synthesis, and the construction of the indolone ring is no exception. Palladium catalysts are widely used for both intermolecular and intramolecular C-C and C-N bond formations. mdpi.com For instance, palladium-catalyzed intramolecular cyclization of 2-(1-alkynyl)-N-alkylideneanilines provides a novel route to 2,3-disubstituted indoles. organic-chemistry.org Another approach involves a palladium-catalyzed double C-H activation of N-phenyl pyrroles followed by annulation with alkynes to yield pyrrolo-[a]fused quinolines. nih.gov
Copper catalysis is also significant, particularly in the 5-exo-dig annulation of alkyne-tethered enaminones to form the tetrahydroindol-4-one skeleton. nih.gov Silver-mediated intramolecular oxidative C-H amination has been developed for the synthesis of 1H-indazoles, which can be considered structural analogs of indoles. nih.gov
| Metal Catalyst | Reaction Type | Starting Materials | Product | Reference |
| Palladium | Intramolecular Cyclization | 2-(1-alkynyl)-N-alkylideneanilines | 2,3-disubstituted indoles | organic-chemistry.org |
| Palladium | Double C-H Activation/Annulation | N-phenyl-4,5,6,7-tetrahydroindol-4-one, Alkynes | Pyrrolo-[a]fused quinolines | nih.gov |
| Copper | 5-exo-dig Annulation | Alkyne-tethered enaminones | 4,5,6,7-tetrahydroindol-4-one | nih.gov |
| Silver | Intramolecular Oxidative C-H Amination | Arylhydrazones | 1H-indazoles | nih.gov |
Metal-Free Synthetic Pathways
Growing interest in sustainable chemistry has spurred the development of metal-free synthetic methods. These approaches often rely on the inherent reactivity of the starting materials or the use of organic catalysts. rsc.org
A notable metal-free approach is the catalyst-free, three-component reaction of 1,3-dicarbonyl compounds, phenylglyoxal, and enaminones to produce functionalized dihydro-1H-indol-4(5H)-ones. researchgate.net Domino reactions of arylglyoxals with enamines under catalyst-free conditions also provide access to 7-hydroxy-2-aryl-6,7-dihydro-indol-4(5H)-ones. rsc.org Furthermore, visible-light mediated 6π-photocyclization of N-acrylamides, using thioxanthone as a triplet energy transfer catalyst, allows for the synthesis of 3,4-dihydroquinolin-2-ones, a related heterocyclic system. acs.org
Functionalization and Derivatization from Precursor Molecules
Once the core this compound scaffold is in place, it can be further modified to generate a library of derivatives. The presence of the pyrrole and ketone functionalities allows for a range of chemical transformations. nih.gov
For example, the ketone group can be α-formylated using ethyl formate (B1220265) and a base like sodium methoxide (B1231860) or potassium tert-butoxide. nih.gov The resulting β-dicarbonyl can then be reacted with secondary amines to form enaminoketones, which are versatile intermediates for the synthesis of further fused heterocyclic systems. nih.gov
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives. psu.edu This involves the use of safer solvents, the development of catalyst-free reactions, and the implementation of multicomponent reactions to improve atom economy and reduce waste. researchgate.netpsu.edu
Stereoselective Synthetic Approaches for Chiral Analogs
The development of stereoselective methods for the synthesis of chiral analogs of this compound is an area of growing interest, driven by the potential for these compounds to exhibit unique biological activities. While literature specifically detailing the asymmetric synthesis of this exact scaffold is limited, several viable strategies can be envisaged and have been successfully applied to closely related structures. These approaches primarily fall into two categories: the use of chiral starting materials (chiral pool synthesis) and the application of asymmetric catalysis.
A plausible and effective strategy for accessing chiral this compound analogs involves the use of enantiomerically enriched precursors, particularly chiral 1,3-cyclohexanedione derivatives. The asymmetric synthesis of these diones can be achieved through various organocatalytic methods. For instance, the organocatalyzed asymmetric reaction of β-disubstituted-α,β-unsaturated aldehydes with a chiral α,β-unsaturated aldehyde in the presence of a Jørgensen-Hayashi organocatalyst provides a stereocontrolled route to the cyclohexadienal backbone, which can be further elaborated to the desired chiral dione. nih.gov Another powerful approach is the desymmetrization of prochiral 2,2-disubstituted-1,3-diketones through enantioselective isomerization reactions mediated by organocatalysts like quinidine. rsc.org Once the chiral 1,3-cyclohexanedione is obtained, it can be subjected to established synthetic sequences, such as the Nenitzescu indole synthesis, to construct the final chiral this compound structure. nih.gov
Another key strategy is the application of asymmetric catalysis directly in the formation of the heterocyclic ring or in the creation of a stereocenter on a pre-formed scaffold. Organocatalytic Michael additions have emerged as a powerful tool for the enantioselective construction of C-C bonds. youtube.com For example, the Michael addition of nitroalkanes to 4-oxo-enoates, catalyzed by chiral thiourea-based organocatalysts, can produce functionalized chiral γ-keto esters with high yields and excellent enantioselectivities (up to 98% ee). rsc.org This methodology could be adapted to precursors of the target indol-4-one. Similarly, N-heterocyclic carbenes (NHCs) have been shown to catalyze highly diastereo- and enantioselective intramolecular Michael reactions, offering another avenue for the construction of chiral cyclic systems. nih.gov
A noteworthy approach has been developed for the enantioselective synthesis of 2-phenyl-4,5,6,7-tetrahydro-1H-indoles, which are close structural relatives of the target compound, differing only by the absence of the 4-oxo group. osi.lvresearchgate.net This method is based on the nucleophilic ring-opening of the epoxide of 1-phenylethynyl-7-oxabicyclo[4.1.0]heptane with chiral amines or amino acid esters. The resulting trans-amino propargylic alcohols then undergo an intramolecular, metal-catalyzed cyclization to afford the chiral tetrahydroindoles. osi.lvresearchgate.net This strategy introduces the chiral element via the amine component and demonstrates the feasibility of constructing the chiral tetrahydroindole core with high stereocontrol.
The table below summarizes key findings from stereoselective syntheses of relevant precursor molecules and closely related analogs, highlighting the potential for achieving high enantioselectivity in the synthesis of chiral this compound derivatives.
| Catalyst/Method | Reactants | Product Type | Yield (%) | Enantiomeric Excess (ee, %) / Diastereomeric Ratio (dr) | Reference |
| Jørgensen-Hayashi Organocatalyst | β-disubstituted-α,β-unsaturated aldehydes | Chiral 1,3-cyclohexadienals | Varies | Good dr | nih.gov |
| Quinidine | 2-(2-nitrophenyl)-1,3-cyclohexanediones with an alcohol side chain | Nonalactones | High | up to 99:1 er | rsc.org |
| SAMP-hydrazine | 1,4-cyclohexanedione (B43130) monoethylene acetal (B89532) and various electrophiles | α-alkylated 1,4-cyclohexanedione derivatives | High | 80 to >99 | nih.gov |
| Chiral Thiourea Organocatalyst | Nitroalkanes and 4-oxo-enoates | Chiral γ-keto esters | High | up to 98 | rsc.org |
| Chiral N-Heterocyclic Carbene | Enals with pendant conjugate acceptors | Dicarbonyl compounds | High | High dr and ee | nih.gov |
| Pd(OAc)₂ or AgNO₃/LiClO₄ | 1-Phenylethynyl-7-oxabicyclo[4.1.0]heptane and chiral amines | 2-Phenyl-4,5,6,7-tetrahydro-1H-indoles | 73-80 | Diastereomeric mixture | osi.lvresearchgate.net |
These examples underscore the significant potential for developing robust and highly stereoselective synthetic routes to chiral analogs of this compound. Future research in this area will likely focus on adapting these and other modern asymmetric catalytic methods to the specific challenges posed by this heterocyclic system.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. In the context of this compound, the pyrrole ring is the primary site for such reactions due to its electron-rich nature.
The pyrrole moiety readily undergoes electrophilic substitution, typically at the C-2 position. nih.gov This reactivity can be harnessed to introduce various functional groups, leading to the formation of more complex heterocyclic systems. For instance, intramolecular Friedel-Crafts acylation has been successfully employed. In a multi-step synthesis, the pyrrole nitrogen was first N-alkylated with acrylonitrile (B1666552), followed by hydrolysis and subsequent treatment with polyphosphoric acid (PPA) to achieve an intramolecular Friedel-Crafts acylation, resulting in a polyheterocyclic structure. nih.gov
Another example involves the introduction of a nitrile group at the C-2 position via electrophilic substitution with chlorosulfonyl isocyanate. nih.gov This intermediate can then be further manipulated, for example, by hydrolysis to an ester, N-alkylation, and a subsequent Dieckmann condensation to yield a tricyclic product. nih.gov
Furthermore, C-H activation strategies on the pyrrole ring offer an alternative pathway for functionalization. By employing a directing group, such as a pyrimidine (B1678525) attached to the pyrrole nitrogen, it is possible to direct an electrophilic metal complex to achieve formal C2-H activation, leading to benzannulation reactions. nih.gov
Nucleophilic Additions and Substitutions at the Carbonyl Moiety
The ketone functionality at the C-4 position of this compound is a key site for nucleophilic attack. This reactivity allows for the introduction of a wide range of substituents and the construction of new ring systems.
One notable application is in the synthesis of Arcyriacyanin A, a natural product with potential anticancer activity. The synthesis involved the nucleophilic addition of a lithiated indole derivative to the ketone of an N-tosylated version of the tetrahydroindol-4-one. nih.gov
The ketone can also be α-formylated by reaction with ethyl formate in the presence of a base like sodium methoxide or potassium tert-butoxide. nih.gov The resulting α-formylated ketone is a versatile intermediate that can be converted into enaminoketones by reaction with secondary amines. nih.gov These enaminoketones serve as starting materials for the synthesis of various tricyclic heterocycles. nih.gov
Reactions Involving the Unsaturated Systems (Double Bond and Aromatic Rings)
The unsaturated nature of the pyrrole ring and the phenyl substituent in this compound provides opportunities for various addition and cycloaddition reactions.
Hydrogenation and Reduction Reactions
The ketone group of the tetrahydroindol-4-one scaffold can be selectively reduced. For example, a Wolff-Kishner reduction has been shown to selectively reduce one of two ketone functionalities in a more complex derivative, highlighting the potential for chemoselective transformations. nih.gov
Dehydrogenation of the 4,5,6,7-tetrahydroindol-4-one structure can lead to the formation of a 4-hydroxy-indole moiety, a core structure found in many bioactive alkaloids and drugs. nih.gov This transformation can be achieved using a palladium on carbon (Pd/C) catalyst. nih.gov
Cycloaddition Reactions (e.g., [3+2] dipolar cycloaddition, Diels-Alder)
The tetrahydroindol-4-one system can participate in cycloaddition reactions to form fused ring systems. For instance, [4+2] cycloadditions are a key strategy for constructing 4,5-fused six-membered rings on the indole nucleus. nih.gov The α-formylated derivatives and subsequent enaminoketones are valuable precursors for these transformations. nih.gov
A thermal acs.orgacs.org sigmatropic rearrangement, a type of pericyclic reaction related to cycloadditions, has been observed with O-alkenoates of 4,5,6,7-tetrahydroindol-4-one, leading to the formation of pyrrole-fused tetrahydroindoles. nih.gov
Furthermore, the pyrrole nitrogen can be involved in cycloaddition-like processes. For example, N-fused isoquinoline (B145761) derivatives have been synthesized through a one-pot, two-step reaction involving a Pd-catalyzed intramolecular C-H arylation. nih.gov
Functionalization of the Nitrogen Atom
The nitrogen atom of the pyrrole ring in this compound can be functionalized through various reactions, enabling the introduction of different substituents and the construction of more elaborate molecular architectures.
N-alkylation is a common transformation. For example, the pyrrole nitrogen can be alkylated with acrylonitrile or ethyl acrylate (B77674) as part of a synthetic sequence towards polyheterocyclic structures. nih.gov The introduction of an N-pyrimidine group can serve as a directing group for subsequent C-H activation reactions. nih.gov
The nitrogen atom can also participate in annulation reactions. For instance, a Rh(III)-catalyzed double C-H activation and alkyne annulation has been used to synthesize tetrahydroindolo-fused isoquinoline derivatives. nih.gov
Ring Expansion, Contraction, and Rearrangement Reactions
The 4,5,6,7-tetrahydroindol-4-one core can undergo various rearrangement and ring-expansion reactions, often catalyzed by acids, leading to novel heterocyclic scaffolds.
An acid-catalyzed rearrangement of a derivative of 6,7-dihydro-5H-indol-4-one has been reported to yield isocoumarin-fused pyrrolocyclohexanones. nih.gov The proposed mechanism involves the formation of a hydroxy epoxide intermediate, followed by a cationic intermediate and subsequent ring expansion. nih.gov
A Beckmann rearrangement of the oxime analogs of related structures has been used to produce conformationally restricted azepinepyrroloisoquinolinones. nih.gov This type of rearrangement transforms an oxime into an amide, thereby expanding the ring.
Thermal acs.orgacs.org sigmatropic rearrangements of O-alkenoates of 4,5,6,7-tetrahydroindol-4-one also represent a form of molecular reorganization, leading to pyrrole-fused tetrahydroindoles. nih.gov These rearrangements are driven by heat and proceed through a cyclic transition state.
Below is a table summarizing the reactivity of this compound and its derivatives:
| Reaction Type | Reagent/Condition | Product Type | Reference |
| Electrophilic Aromatic Substitution | Polyphosphoric acid (PPA) | Polyheterocyclic structure | nih.gov |
| Nucleophilic Addition | Lithiated indole | Alcohol | nih.gov |
| α-Formylation | Ethyl formate, NaOMe | α-Formyl ketone | nih.gov |
| Dehydrogenation | 10% Pd/C | 4-Hydroxyindole derivative | nih.gov |
| [4+2] Cycloaddition | (from enaminoketone) | Fused six-membered ring | nih.gov |
| N-Alkylation | Acrylonitrile | N-alkylated pyrrole | nih.gov |
| Ring Expansion (Acid-catalyzed) | Acid | Isocoumarin-fused pyrrolocyclohexanone | nih.gov |
| Beckmann Rearrangement | (from oxime) | Azepinepyrroloisoquinolinone | nih.gov |
| acs.orgacs.org Sigmatropic Rearrangement | Heat | Pyrrole-fused tetrahydroindole | nih.gov |
Tautomerism and Isomerization Studies
The structure of this compound allows for the existence of several tautomeric forms. The primary tautomerism involves the keto-enol equilibrium of the cyclohexanone ring. The ketone form, 1a , is generally the most stable. However, under certain conditions, it can equilibrate with its enol tautomer, 1b , which possesses a 4-hydroxy-1-phenyl-6,7-dihydro-1H-indole structure. This enol form introduces an aromatic pyrrole ring, which can influence its reactivity.
Another potential isomerization involves the migration of the double bond within the pyrrole ring, although this is less commonly observed as it would disrupt the conjugated system. Computational and spectroscopic studies on analogous 4-oxo-4,5,6,7-tetrahydroindoles suggest that the keto-form is predominant in most solvents. For instance, studies on N-protected 4,5,6,7-tetrahydroindol-4-ones have shown that the enol form can be trapped or participate in further reactions, such as formylation at the C5-position when treated with ethyl formate and a strong base. nih.gov
The equilibrium between these tautomers can be influenced by factors such as solvent polarity, pH, and temperature. The enol form, although typically less stable, can be a key intermediate in various reactions, providing a nucleophilic site for electrophilic attack.
Table 1: Tautomeric Forms of this compound
| Tautomer | Structure | Name |
| 1a | ![]() | This compound (Keto form) |
| 1b | ![]() | 4-hydroxy-1-phenyl-6,7-dihydro-1H-indole (Enol form) |
Note: The structures are illustrative representations of the main tautomeric forms.
Metal-Catalyzed Coupling Reactions for Structural Diversification (e.g., Heck, Suzuki)
Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, and this compound provides a versatile scaffold for such transformations. The introduction of substituents at various positions on the indole or phenyl ring can be achieved through reactions like the Heck and Suzuki couplings. These reactions typically require the presence of a halogen or triflate group on the substrate to undergo oxidative addition to a palladium(0) catalyst. wikipedia.orgnih.gov
Heck Reaction:
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. wikipedia.org To utilize the Heck reaction for the diversification of this compound, a halogenated derivative would be required. For example, a bromo or iodo substituent could be introduced at the C2 or C3 position of the indole ring, or on the N-phenyl group. Subsequent reaction with an alkene in the presence of a palladium catalyst and a base would lead to the formation of a new carbon-carbon bond, appending a vinyl group to the core structure. The general mechanism proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and beta-hydride elimination. libretexts.org
Suzuki Coupling:
The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium complex. nih.gov Similar to the Heck reaction, a halogenated derivative of this compound would be a necessary precursor. For instance, a bromo-substituted derivative could be coupled with a variety of aryl or vinyl boronic acids or esters to introduce new substituents. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. Research on related indazole systems has demonstrated the successful application of Suzuki coupling for the introduction of aryl and heteroaryl moieties at various positions. rsc.orgresearchgate.net
Table 2: Potential Metal-Catalyzed Coupling Reactions of Halogenated this compound Derivatives
| Reaction | Reactants | Catalyst/Reagents | Product Type |
| Heck Reaction | Halo-1-phenyl-6,7-dihydro-5H-indol-4-one + Alkene | Pd catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Base (e.g., Et₃N, K₂CO₃) | Alkenyl-substituted derivative |
| Suzuki Coupling | Halo-1-phenyl-6,7-dihydro-5H-indol-4-one + Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Base (e.g., K₂CO₃, Cs₂CO₃) | Aryl/Vinyl-substituted derivative |
Note: This table represents potential synthetic pathways based on established methodologies for similar heterocyclic systems.
The strategic application of these metal-catalyzed reactions allows for the synthesis of a diverse library of derivatives of this compound, which can be valuable for exploring structure-activity relationships in various fields of chemical research.
Advanced Spectroscopic and Crystallographic Elucidation of 1 Phenyl 6,7 Dihydro 5h Indol 4 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, as well as multidimensional experiments, a complete picture of the proton and carbon environments and their connectivity can be assembled.
The ¹H NMR spectrum of 1-phenyl-6,7-dihydro-5H-indol-4-one is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. Based on the analysis of structurally similar compounds, the spectrum would feature signals for the three methylene (B1212753) groups of the cyclohexanone (B45756) ring and the protons of the pyrrole (B145914) and phenyl rings researchgate.net.
The methylene protons at C5, adjacent to the carbonyl group, are expected to appear as a triplet around δ 2.7-2.8 ppm. The protons at C7, adjacent to the pyrrole ring, would likely resonate as a triplet around δ 2.9-3.0 ppm. The C6 methylene protons, situated between the other two methylene groups, would appear as a multiplet (quintet) around δ 2.1-2.2 ppm due to coupling with the protons at both C5 and C7.
The pyrrole ring protons at C2 and C3 would appear as doublets in the aromatic region, with expected chemical shifts around δ 7.0-7.2 ppm and δ 6.0-6.2 ppm, respectively. The protons of the N-phenyl group would generate a set of multiplets in the aromatic region, typically between δ 7.2 and 7.6 ppm, corresponding to the ortho, meta, and para positions researchgate.net.
Table 1: Expected ¹H NMR Chemical Shifts and Multiplicities for this compound (Data extrapolated from related structures)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 (CH₂) | ~ 2.75 | Triplet | ~ 6.0 |
| H-6 (CH₂) | ~ 2.15 | Quintet | ~ 6.0 |
| H-7 (CH₂) | ~ 2.95 | Triplet | ~ 6.0 |
| H-3 | ~ 6.10 | Doublet | ~ 3.0 |
| H-2 | ~ 7.10 | Doublet | ~ 3.0 |
| Phenyl H (ortho, meta, para) | ~ 7.20 - 7.60 | Multiplet | - |
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, fourteen distinct signals are anticipated. The most downfield signal would correspond to the carbonyl carbon (C4) of the ketone, expected in the range of δ 190-195 ppm researchgate.net.
The carbons of the phenyl ring would appear in the aromatic region (δ 125-140 ppm), along with the carbons of the pyrrole ring. The quaternary carbons, C3a, C7a, and the phenyl C1', would also be found in this region. The aliphatic methylene carbons (C5, C6, C7) would resonate in the upfield region of the spectrum, typically between δ 20-40 ppm researchgate.net.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound (Data extrapolated from related structures)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-6 | ~ 22 |
| C-7 | ~ 25 |
| C-5 | ~ 37 |
| C-3 | ~ 108 |
| C-3a | ~ 118 |
| C-2 | ~ 124 |
| Phenyl C-2', C-6' | ~ 127 |
| Phenyl C-4' | ~ 128 |
| Phenyl C-3', C-5' | ~ 129 |
| Phenyl C-1' | ~ 138 |
| C-7a | ~ 145 |
| C-4 | ~ 194 |
To unambiguously assign the proton and carbon signals and confirm the molecular structure, various 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent methylene protons (H-5 with H-6, and H-6 with H-7) in the aliphatic ring. It would also confirm the coupling between the pyrrole protons H-2 and H-3.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. This would allow for the direct assignment of the C-5, C-6, C-7, C-2, and C-3 signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the entire carbon skeleton. Key expected correlations would include:
H-5 protons correlating with the carbonyl carbon C-4 and the quaternary carbon C-3a.
H-7 protons correlating with the pyrrole carbons C-3a and C-7a.
Pyrrole proton H-2 correlating with C-3, C-3a, and C-7a.
Pyrrole proton H-3 correlating with C-2, C-3a, and C-7a.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which helps in determining the molecule's conformation. For instance, NOESY could show through-space interactions between the ortho-protons of the N-phenyl ring and the H-2 proton of the pyrrole ring.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group and Bonding Analysis
Vibrational spectroscopy provides critical information about the functional groups present in a molecule.
FT-IR Spectroscopy: The FT-IR spectrum is dominated by the most polar functional groups. For this compound, the most prominent absorption band would be the strong C=O stretching vibration of the α,β-unsaturated ketone, expected in the region of 1620-1660 cm⁻¹ researchgate.net. Aromatic C=C stretching vibrations from both the phenyl and pyrrole rings would appear in the 1450-1600 cm⁻¹ range. The C-H stretching vibrations of the aromatic rings would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene groups would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) researchgate.net.
Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR, as it is more sensitive to non-polar bonds. The aromatic C=C stretching vibrations would be particularly strong in the Raman spectrum. The symmetric vibrations of the rings would also be more prominent compared to the FT-IR spectrum.
Table 3: Key Expected Vibrational Frequencies for this compound (Data extrapolated from related structures)
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | FT-IR / Raman | 3050 - 3150 | Medium |
| Aliphatic C-H Stretch | FT-IR / Raman | 2850 - 2960 | Medium-Strong |
| C=O Stretch (α,β-unsaturated ketone) | FT-IR | 1620 - 1660 | Strong |
| Aromatic C=C Stretch | FT-IR / Raman | 1450 - 1600 | Medium-Strong |
| C-N Stretch | FT-IR | 1300 - 1350 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Elucidation
HRMS is used to determine the exact molecular weight of a compound with high precision, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₄H₁₃NO), the calculated exact mass of the molecular ion [M+H]⁺ would be approximately 212.1075.
Tandem mass spectrometry (MS/MS) experiments would reveal the fragmentation pathways. Common fragmentation patterns for such structures would likely involve:
Loss of CO: A characteristic fragmentation for ketones is the neutral loss of a carbon monoxide molecule (28 Da).
Retro-Diels-Alder (RDA) fragmentation: The cyclohexanone ring could undergo an RDA reaction, leading to the cleavage of the ring.
Cleavage of the phenyl group: Fragmentation could occur at the N-phenyl bond.
Analysis of these fragmentation patterns helps to confirm the connectivity of the different structural units within the molecule ed.ac.uk.
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
In the solid state, such planar aromatic molecules are expected to pack in a way that maximizes stabilizing intermolecular interactions. Key interactions would likely include:
π-π Stacking: The planar phenyl and indole (B1671886) ring systems would likely engage in offset π-π stacking interactions with neighboring molecules nih.govcardiff.ac.uk.
C-H···O Hydrogen Bonds: Weak hydrogen bonds between aromatic C-H donors and the ketone oxygen acceptor of an adjacent molecule are expected to play a significant role in the crystal packing, often forming chains or ribbons of molecules nih.gov.
Computational and Theoretical Investigations of 1 Phenyl 6,7 Dihydro 5h Indol 4 One
Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals (HOMO/LUMO)
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For a compound like 1-phenyl-6,7-dihydro-5H-indol-4-one, a DFT study would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. This optimized structure serves as the basis for all further calculations.
Following optimization, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial.
HOMO: This orbital represents the region from which an electron is most likely to be donated. In this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring and the phenyl substituent, which are areas susceptible to electrophilic attack.
LUMO: This orbital indicates the region most likely to accept an electron. The LUMO is typically centered on the electron-deficient carbonyl group (C=O) and the conjugated system, highlighting sites prone to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more easily excited and therefore more chemically reactive.
Table 1: Hypothetical DFT-Calculated Electronic Properties (Note: This table is illustrative as specific data for the target compound is unavailable.)
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.0 to -7.0 | Ionization Potential / Electron-Donating Ability |
| ELUMO | -1.5 to -2.5 | Electron Affinity / Electron-Accepting Ability |
| HOMO-LUMO Gap (ΔE) | ~4.5 | Chemical Reactivity and Kinetic Stability |
Quantum Chemical Calculations of Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential (MEP))
To further quantify reactivity, quantum chemical calculations provide a suite of descriptors.
Fukui Functions: These functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the electron density changes upon the addition or removal of an electron, one can pinpoint specific atoms that are most susceptible to reaction. For this compound, the oxygen of the carbonyl group would likely be a primary site for electrophilic attack, while the adjacent carbon would be a site for nucleophilic attack.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Color-coding reveals electron-rich regions (typically red or orange), which are prone to electrophilic attack, and electron-poor regions (blue), which are susceptible to nucleophilic attack. For this molecule, the MEP would show a negative potential around the carbonyl oxygen and positive potential near the hydrogen atoms of the indole NH group and the dihydro portion.
Global Reactivity Descriptors: Parameters like chemical hardness, softness, and electrophilicity index can be calculated from HOMO and LUMO energies to provide a general measure of the molecule's stability and reactivity.
Molecular Dynamics Simulations for Conformational Analysis and Stability
While DFT is excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound would involve placing the molecule in a simulated environment (like a solvent box) and calculating the forces on each atom to model its movement.
This approach is invaluable for:
Conformational Analysis: Identifying the most stable and frequently occurring conformations (shapes) of the molecule. The phenyl group, for instance, can rotate relative to the indole core, and MD simulations can determine the preferred rotational angle and the energy barriers between different conformations.
Stability: Assessing the structural stability of the molecule by monitoring parameters like the root-mean-square deviation (RMSD) from the initial structure over the course of the simulation.
Prediction of Spectroscopic Parameters via Quantum Chemical Methods
Quantum chemical methods can predict various spectroscopic properties, which is a powerful way to validate experimental findings or to aid in the identification of a compound.
Infrared (IR) Spectra: Calculations can predict the vibrational frequencies corresponding to different bond stretches and bends. For this compound, this would allow for the assignment of key peaks, such as the C=O stretch of the ketone, the N-H stretch of the indole, and the C-H stretches of the aromatic and aliphatic parts.
NMR Spectra: It is possible to calculate the chemical shifts (¹H and ¹³C) for a molecule. These predicted shifts can be compared with experimental NMR data to confirm the structure.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can predict the electronic transitions responsible for UV-Visible absorption, helping to interpret the observed spectrum.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data (Note: This table is illustrative as specific data for the target compound is unavailable.)
| Spectroscopic Data | Key Feature | Predicted Value | Expected Experimental Range |
|---|---|---|---|
| IR Frequency (cm-1) | C=O Stretch | ~1680 cm-1 | 1670-1690 cm-1 |
| 1H NMR (ppm) | Indole N-H | ~8.0 ppm | 7.5-8.5 ppm |
| 13C NMR (ppm) | Carbonyl C | ~195 ppm | 190-200 ppm |
| UV-Vis λmax (nm) | π → π* transition | ~280 nm | 270-290 nm |
Reaction Mechanism Elucidation through Computational Transition State Analysis
Computational chemistry is a key tool for understanding how chemical reactions occur. If this compound were involved in a reaction, such as a reduction of the ketone or an electrophilic substitution on the phenyl ring, computational methods could be used to map out the entire reaction pathway.
This involves locating the transition state —the highest energy point along the reaction coordinate. By calculating the energy of the reactants, products, and the transition state, chemists can determine the activation energy barrier for the reaction. A lower activation energy implies a faster reaction. This analysis provides fundamental insights into reaction feasibility and kinetics that are often difficult to obtain experimentally.
Supramolecular Interactions and Self-Assembly Prediction
The study of supramolecular chemistry involves understanding how molecules interact with each other through non-covalent forces. For this compound, these interactions would include:
Hydrogen Bonding: The indole N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor.
π-π Stacking: The aromatic phenyl and indole rings can stack on top of each other, a common interaction in aromatic systems.
Van der Waals Forces: General attractive and repulsive forces between the molecules.
Computational methods can model these interactions to predict how molecules of this compound might arrange themselves in the solid state (crystal packing) or in solution. This is crucial for understanding physical properties like solubility and melting point and for designing materials where self-assembly is a desired feature.
Advanced Applications and Emerging Research Directions Non Prohibited
Role as a Versatile Synthetic Intermediate for Complex Heterocycles and Natural Product Analogs
The 4,5,6,7-tetrahydroindol-4-one core is a well-established precursor for the synthesis of polyheterocyclic structures, many of which are found in medicinal chemistry and natural products. nih.gov The presence of both a pyrrole (B145914) and a ketone functionality allows for a wide range of chemical transformations. nih.gov The N-phenyl substitution in 1-phenyl-6,7-dihydro-5H-indol-4-one influences the reactivity of the pyrrole ring and provides a site for further functionalization, making it a valuable intermediate.
The general class of 4,5,6,7-tetrahydroindol-4-ones serves as a starting point for constructing fused ring systems. nih.gov For instance, these compounds can undergo reactions to form five-membered and six-membered rings fused to the indole (B1671886) nucleus, leading to tricyclic heterocycles with potential pharmacological activity. nih.gov Multicomponent reactions involving cyclic enaminones (derivable from tetrahydroindol-4-ones), arylglyoxals, and other active methylene (B1212753) compounds are a common strategy to build these complex structures. researchgate.netosi.lv The N-phenyl group can play a significant role in directing these transformations and modifying the properties of the final products.
The synthesis of analogs of natural products is another critical application. While direct synthesis of complex natural products from this compound is not extensively documented, the parent indole scaffold is a privileged structure in a vast number of natural products, including alkaloids isolated from marine organisms like sponges and algae. nih.govnih.gov Synthetic access to analogs of these natural products is crucial for drug discovery and development. acs.orgresearchgate.net The use of intermediates like this compound allows chemists to create libraries of novel compounds that mimic the core structures of these bioactive molecules. researchgate.net For example, the related 4-oxo-4,5,6,7-tetrahydroindoles have been used to prepare tricyclic systems that are precursors to compounds with potential biological activity. acs.org
Table 1: Examples of Heterocyclic Systems Synthesized from Tetrahydroindol-4-one Derivatives
| Starting Material Class | Reagents | Resulting Structure | Application/Significance | Reference |
|---|---|---|---|---|
| 4,5,6,7-Tetrahydroindol-4-ones | Ethyl formate (B1220265), secondary amines | Enaminoketones | Intermediates for tricyclic heterocycles | nih.gov |
| Cyclic enaminones, arylglyoxals, ethyl cyanoacetate | Ethanol | Functionalized 4,5,6,7-tetrahydroindoles | Building blocks for complex molecules | researchgate.net |
| N-substituted 4,5,6,7-tetrahydroindol-4-one | Allyl bromide, Wacker-Tsuji oxidation | 1,4-Diketone derivatives | Precursors for researchgate.netnih.gov-fused five-membered heterocycles | nih.gov |
Applications in Material Science and Organic Electronics (e.g., OLEDs, Photovoltaics)
The electronic properties of indole derivatives have made them attractive candidates for applications in material science, particularly in the field of organic electronics. nih.gov While research specifically detailing the use of this compound in devices like Organic Light-Emitting Diodes (OLEDs) or photovoltaics is limited, the broader class of N-phenyl substituted heterocyclic compounds is of significant interest. For instance, pyrazoline derivatives containing phenyl groups are known for their blue-emitting properties and have been utilized in OLEDs as both hole-transporting and emissive materials. researchgate.net
The N-phenyl group in this compound can enhance the charge transport properties and influence the HOMO/LUMO energy levels of the molecule, which are critical parameters for its performance in electronic devices. The extended π-conjugation provided by the phenyl ring, in conjunction with the indole system, can lead to desirable photophysical properties such as strong luminescence. researchgate.net The potential for these molecules to form stable thin films is also a key consideration for their incorporation into devices. The exploration of 4,5,6,7-tetrahydroindol-4-one analogs for optoelectronic applications is an active area of research, suggesting that N-phenylated derivatives could find a role in this domain. nih.gov
Development of Advanced Chemical Sensors and Probes
Indole-based compounds have been successfully developed as fluorescent sensors for detecting various analytes, including metal cations and anions. sigmaaldrich.com The indole ring system can act as a fluorophore, and its emission properties can be modulated upon binding to a specific target. The mechanism of sensing often involves processes like photoinduced electron transfer (PET), where the interaction with an analyte either quenches or enhances the fluorescence signal. sigmaaldrich.com
Although specific studies on this compound as a chemical sensor are not prominent in the literature, its structural features suggest potential in this area. The nitrogen atom of the pyrrole ring and the oxygen atom of the ketone group can act as binding sites for metal ions. The N-phenyl group can be functionalized with specific recognition moieties to create highly selective sensors. The inherent fluorescence of the indole core could be harnessed to develop "turn-on" or "turn-off" fluorescent probes for environmental or biological monitoring. sigmaaldrich.com
Catalytic Applications and Ligand Design
The electron-rich nature of the indole scaffold makes it a suitable candidate for use in catalysis, either as part of a catalyst structure or as a ligand for transition metals. nih.gov Indole-containing metal complexes have been explored for various catalytic transformations and have shown significant biological activity. nih.gov
While the direct catalytic application of this compound is not well-documented, its structure is amenable to ligand design. The nitrogen and oxygen atoms could coordinate with metal centers, and the phenyl group could be modified to tune the steric and electronic properties of the resulting ligand. Such ligands could be employed in various metal-catalyzed reactions, such as cross-coupling reactions or C-H activation processes. acs.org For example, copper-catalyzed systems have been developed for the synthesis of indoles and phenyl ethers, highlighting the synergy between indole chemistry and transition metal catalysis. rsc.org The development of catalysts based on the this compound scaffold represents an area for future research.
Photophysical and Photochemical Properties
The photophysical and photochemical properties of a molecule are determined by its electronic structure and how it interacts with light. The this compound scaffold possesses chromophores that absorb in the UV-visible region. The N-phenyl group extends the π-conjugated system of the pyrrole ring, which typically influences the absorption and emission spectra.
Studies on related systems provide insight into the potential photochemistry. For example, theoretical studies on 1-phenyl-4-allyl-tetrazol-5-one show that excitation can lead to complex reaction pathways on the triplet state energy surface, resulting in different products depending on the solvent. mdpi.com The photochemistry of this compound could similarly involve excited state intermediates leading to various molecular rearrangements or reactions. The presence of the enone moiety within the cyclohexanone (B45756) ring also introduces the possibility of photochemical reactions typical of this functional group, such as [2+2] cycloadditions. The systematic investigation of the photophysical properties, such as fluorescence quantum yields and lifetimes, of this compound and its derivatives is essential for its potential application in areas like organic electronics and sensor technology. ucla.edu
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4,5,6,7-tetrahydroindol-4-one |
| Ethyl formate |
| Enaminoketones |
| Arylglyoxals |
| Ethyl cyanoacetate |
| Allyl bromide |
| 1,4-Diketone |
| 7-Hydroxy-2-aryl-6,7-dihydro-indol-4(5H)-ones |
| N-methyl indole |
| 2′-Aryl-6′,7′-dihydro-[3,7′-biindol]-4′(5′H)-ones |
| Pyrazoline |
Future Perspectives and Challenges in 1 Phenyl 6,7 Dihydro 5h Indol 4 One Research
Development of Novel and Sustainable Synthetic Methodologies
The advancement of research into 1-phenyl-6,7-dihydro-5H-indol-4-one is intrinsically linked to the development of more efficient, cost-effective, and environmentally benign synthetic strategies. Current methodologies, while effective, often rely on multi-step procedures that may involve harsh reagents and generate significant waste. Future efforts are expected to focus on the following areas:
Green Chemistry Approaches: The principles of green chemistry will be paramount in designing next-generation syntheses. This includes the use of greener solvents, catalytic methods to minimize waste, and atom-economical reactions that maximize the incorporation of starting materials into the final product.
One-Pot Syntheses: Developing one-pot or tandem reactions where multiple synthetic transformations occur in a single reaction vessel without the isolation of intermediates can significantly improve efficiency and reduce environmental impact.
Flow Chemistry: The application of continuous flow technologies offers precise control over reaction parameters, enhanced safety, and scalability. Adapting existing batch syntheses of this compound to flow systems is a promising avenue for future development.
Exploration of Underexplored Reaction Pathways and Derivatizations
The core structure of this compound presents multiple reactive sites that are yet to be fully explored. A deeper understanding of its reactivity is crucial for accessing a wider range of derivatives with potentially novel properties. Key areas for future investigation include:
Selective Functionalization: Developing methods for the selective functionalization of the phenyl ring, the indole (B1671886) nucleus, and the cyclohexenone moiety will be critical. This will enable the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.
Catalytic C-H Activation: The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. Applying C-H activation strategies to the this compound scaffold could lead to novel and more efficient derivatization pathways.
Asymmetric Synthesis: For applications where chirality is important, the development of stereoselective methods for the synthesis of enantioenriched this compound derivatives will be essential.
Integration of Advanced Computational Methods for Predictive Chemistry and Rational Design
Computational chemistry offers powerful tools to accelerate the discovery and optimization of molecules with desired properties. The integration of these methods into the research workflow for this compound can provide valuable insights and guide experimental efforts.
Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict molecular geometries, electronic properties, and reaction mechanisms. This information can aid in understanding the reactivity of the core scaffold and in designing new derivatives.
Molecular Docking and Virtual Screening: In the context of drug discovery, molecular docking simulations can predict the binding modes of this compound derivatives to biological targets. Virtual screening of large compound libraries can identify promising candidates for further experimental investigation.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activities or material properties. These models can then be used to predict the properties of novel, unsynthesized compounds.
Potential for New Discoveries in Material Science and Optoelectronics
While much of the focus on indole derivatives has been in medicinal chemistry, the unique electronic and photophysical properties of the this compound scaffold suggest potential applications in material science.
Organic Electronics: The conjugated π-system of the indole ring fused with the cyclohexenone moiety could be exploited in the design of new organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices. There is potential for this compound to be used in blue or green phosphorescent organic electroluminescent devices. molaid.com
Fluorescent Probes: The inherent fluorescence of some indole derivatives could be harnessed to develop chemosensors for the detection of specific ions or molecules.
Pyrrole-based Materials: The pyrrole (B145914) core of the indole structure is a key component in various materials, suggesting that this compound could serve as a building block for novel polymers and functional materials. chemenu.com
Identification of Key Research Gaps and Unanswered Questions for Future Investigations
Despite the progress made, several key questions and research gaps remain in the study of this compound. Addressing these will be crucial for unlocking the full potential of this compound class.
| Research Area | Key Research Gaps and Unanswered Questions |
| Synthesis | What are the most atom-economical and sustainable routes to the core scaffold? Can scalable, continuous flow syntheses be developed? |
| Reactivity | How can we achieve selective functionalization at each reactive site? What are the underexplored cycloaddition and rearrangement reactions of this system? |
| Biological Activity | What are the primary biological targets of this compound and its derivatives? What are the detailed structure-activity relationships for various biological endpoints? |
| Material Properties | What are the fundamental photophysical and electronic properties of this scaffold? Can these properties be tuned through systematic derivatization for specific applications in optoelectronics? |
| Computational Modeling | How accurate are current computational models in predicting the properties and reactivity of these compounds? Can predictive models be developed to guide the synthesis of derivatives with desired biological or material properties? |
Q & A
Q. What is a reliable synthetic route for 1-phenyl-6,7-dihydro-5H-indol-4-one, and what are the optimal reaction conditions?
A three-component reaction involving phenacyl bromide, dimedone, and substituted anilines in a water-ethanol (1:1) solvent system under reflux yields the compound with 73–94% efficiency. Key steps include:
- Reagent ratios : 2 mmol aniline to 1 mmol triketone intermediate.
- Purification : Recrystallization from methanol-acetone (1:1) to achieve >98% purity .
- Critical parameters : Prolonged reflux (12–24 hours) ensures complete cyclization.
Q. How can spectroscopic methods (NMR, IR) confirm the structure of this compound?
- 1H-NMR : Look for characteristic signals:
- δ 0.89–1.27 ppm (geminal dimethyl groups).
- δ 2.12–2.52 ppm (methylene protons adjacent to the ketone).
- Aromatic protons (δ 6.79–7.23 ppm) confirm phenyl and indole moieties .
- IR : Strong absorption at ~1660 cm⁻¹ (C=O stretch) and 1548–1600 cm⁻¹ (aromatic C=C) .
Q. What are the recommended storage conditions and safety protocols for handling this compound?
- Storage : Protect from light at 2–8°C in airtight containers.
- Decomposition : Avoid prolonged exposure to moisture; hydrolytic degradation may occur at >50°C.
- Safety : Use PPE (gloves, goggles) due to potential irritancy (lit. mp 188–190°C suggests low volatility) .
Advanced Research Questions
Q. How can regioselectivity be controlled during the synthesis of substituted derivatives (e.g., 6,6-dimethyl analogs)?
Substituent effects on aniline derivatives dictate regioselectivity:
- Electron-donating groups (e.g., p-tolyl) enhance cyclization efficiency (94% yield).
- Steric hindrance from ortho-substituted anilines (e.g., 2,3-dimethylphenyl) reduces yield to 89% but stabilizes the product .
- Computational modeling (DFT) predicts transition-state energies to optimize substituent selection .
Q. What advanced analytical techniques (e.g., LC-MS, XRD) are suitable for quantifying trace impurities in this compound?
- LC-MS : Use a C18 column with ESI+ ionization to detect impurities (e.g., unreacted dimedone).
- XRD : Resolve crystal packing anomalies caused by methyl groups (e.g., 6,6-dimethyl derivatives exhibit distinct unit cell parameters) .
- HPLC : Adapt methods from hydroxyl-isochroman analysis (LOD: 8–1400 ng/kg) for trace quantification .
Q. How can the synthesis be modified to align with green chemistry principles?
- Solvent replacement : Substitute ethanol-water with cyclopentyl methyl ether (CPME), a biodegradable solvent.
- Catalysis : Employ microwave-assisted synthesis to reduce reaction time (30–60 minutes vs. 24 hours) .
- Waste reduction : Recover unreacted aniline via distillation (≥85% recovery rate) .
Q. What computational strategies (e.g., molecular docking, QSAR) predict the biological activity of this compound?
- Docking : Use AutoDock Vina to simulate binding to indole-targeted enzymes (e.g., tryptophan 2,3-dioxygenase).
- QSAR : Correlate substituent electronic parameters (Hammett σ) with observed bioactivity in related indole derivatives .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. How do structural analogs (e.g., 3-acetyl or 1-cyclohexyl derivatives) compare in terms of stability and reactivity?
- 3-Acetyl derivative : Increased electron-withdrawing effects reduce ketone reactivity (e.g., slower nucleophilic additions) .
- 1-Cyclohexyl derivative : Enhanced steric shielding improves thermal stability (decomposition >200°C vs. 188°C for parent compound) .
Q. What experimental discrepancies exist in reported melting points or yields, and how can they be resolved?
- Melting point variability : Lit. reports 184–190°C for 6,6-dimethyl derivatives; ensure strict drying (vacuum desiccation) to remove residual solvent .
- Yield inconsistencies : Aniline purity (>99%) and solvent degassing (N₂ purge) minimize side reactions .
Q. How can in vitro assays evaluate the compound’s interaction with biological targets (e.g., kinases, GPCRs)?
- Kinase inhibition : Use ADP-Glo™ assay with recombinant Aurora kinase A (IC₅₀ determination).
- GPCR binding : Radioligand displacement assays (e.g., ³H-SCH23390 for dopamine D1 receptor) .
- Cytotoxicity : MTT assay on HEK293 cells (EC₅₀) with ROS generation measured via DCFH-DA .
Methodological Best Practices
- Data interpretation : Cross-validate NMR shifts with computed (B3LYP/6-31G*) spectra to resolve ambiguities .
- Contradiction analysis : Compare HPLC retention times with synthetic intermediates to identify byproducts .
- Scale-up : Transition batch reactors to continuous flow systems (residence time: 2 hours) for gram-scale production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


